molecular formula C15H18N4O3S B6425745 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034515-33-6

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6425745
CAS No.: 2034515-33-6
M. Wt: 334.4 g/mol
InChI Key: CRAUOEJDDZDUJS-UHFFFAOYSA-N
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Description

This compound belongs to the 1λ⁶,4-thiazepane-1,1-dione family, characterized by a seven-membered thiazepane ring fused with a sulfone group and substituted with a phenyl group at position 5. The 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety at position 4 introduces a heterocyclic aromatic system, which may enhance biological activity through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18-11-13(16-17-18)15(20)19-8-7-14(23(21,22)10-9-19)12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUOEJDDZDUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a member of the triazole family and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of triazole derivatives often involves cycloaddition reactions. For this compound, various synthetic pathways have been documented, including those utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods. These methods are favored due to their efficiency and the ability to produce compounds with high yields and purity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against several cancer cell lines. Notably:

  • Cell Lines Tested : The compound was evaluated against four cancer cell lines, demonstrating significant activity.
  • GI50 Values : Compounds derived from similar structures exhibited GI50 values ranging from 22 nM to 65 nM , indicating potent antiproliferative effects compared to the reference drug erlotinib (GI50 = 33 nM) .

The structure-activity relationship (SAR) analysis suggests that the presence of the phenyl group enhances the antiproliferative activity of these compounds.

The mechanisms underlying the biological activity of this compound include:

  • Multi-target Inhibition : The compound has been investigated as a multi-target inhibitor for proteins such as EGFR and BRAF V600E. The most potent derivatives showed IC50 values of 57 nM for EGFR and 68 nM for BRAF V600E .
  • Induction of Apoptosis : Compounds were found to act as apoptotic inducers by activating caspases (caspase-3 and caspase-8) and down-regulating anti-apoptotic proteins like Bcl2. This suggests a potential therapeutic role in cancer treatment through apoptosis .

Antioxidant Activity

In addition to antiproliferative properties, some derivatives exhibited promising antioxidant activity , with DPPH radical scavenging percentages reaching up to 73.5% , comparable to standard antioxidants like Trolox .

Study 1: Antiproliferative Activity Against Cancer Cell Lines

A study conducted on a series of synthesized triazole derivatives showed that compounds with a phenyl substituent had enhanced antiproliferative activity. The most active compounds were further tested for their ability to induce apoptosis in cancer cells, confirming their potential as therapeutic agents .

Study 2: Mechanistic Insights into Antioxidant Properties

Another investigation focused on the antioxidant capabilities of these compounds. The results indicated that certain derivatives could effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases .

Data Summary

Activity Type Value/Observation
GI50 (against cancer)22 nM - 65 nM
IC50 (EGFR inhibition)57 nM
IC50 (BRAF V600E)68 nM
DPPH Scavenging ActivityUp to 73.5%

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The 1λ⁶,4-thiazepane-1,1-dione core is shared among several compounds (Table 1). Key differences lie in the substituents at position 4, which influence electronic, steric, and bioactive properties:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key References
Target Compound 1-Methyl-1H-1,2,3-triazole-4-carbonyl Not explicitly provided ~385–415 (est.)
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione 2-(4-Fluorophenoxy)acetyl C₁₉H₁₉ClFNO₄S 411.87
4-(1,3-Benzothiazole-6-carbonyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione 1,3-Benzothiazole-6-carbonyl C₁₉H₁₈N₂O₃S₂ 386.49
4-(Oxolane-3-carbonyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione Oxolane-3-carbonyl (tetrahydrofuran derivative) C₁₆H₂₁NO₄S 323.40

Key Observations :

  • Electron-Withdrawing vs.
  • Bioactivity Implications : Triazole-containing compounds (e.g., ) often exhibit antioxidant or antimicrobial activity due to their ability to form stable interactions with biological targets.
Solubility and Lipophilicity
  • The triazole group’s polarity may improve aqueous solubility compared to the more lipophilic benzothiazole () but reduce it relative to the oxolane derivative ().
  • Estimated logP values (calculated using fragment-based methods): Target Compound: ~2.5–3.0 (moderate lipophilicity). 7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-...: logP ~3.2 (higher due to halogenated aryl groups) .

Patent and Application Landscape

  • A patent () highlights the use of triazole-substituted compounds in drug development, particularly for kinase inhibition. The target compound’s triazole group may position it as a candidate for similar therapeutic applications .

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

The triazole core is prepared via Huisgen azide-alkyne cycloaddition, followed by N-methylation using chloromethane under basic conditions (KOH/ethanol). The resulting 1-methyl-1H-1,2,3-triazole is treated with oxalyl chloride to form the acyl chloride intermediate.

Thiazepane Dione Assembly

7-Phenyl-1λ⁶,4-thiazepane-1,1-dione is synthesized by reacting cysteamine hydrochloride with phenylmalonic acid in THF, followed by cyclization using EDCI/HOBt. The thiazepane ring is isolated in 75% yield after recrystallization.

Coupling via Amide Bond Formation

The acyl chloride is coupled to the thiazepane dione using Schlenk techniques under N₂, with pyridine as a base. The final product is purified via silica chromatography (hexane:EtOAc, 3:1), achieving 70% yield.

Cycloaddition Approaches for Thiazepane Ring Formation

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) serves as a dienophile in inverse electron-demand Diels-Alder reactions with 1,3-dienes to construct the thiazepane scaffold. For example, reacting PTAD with 1-phenyl-1,3-butadiene in dichloromethane at 0°C yields a bicyclic adduct, which is hydrolyzed to the dione (62% yield). Subsequent coupling with the triazole carbonyl is achieved via Steglich esterification.

Protection/Deprotection Strategies for Selective Functionalization

Lithium Reagent-Mediated Protection

Adapting methods from 1-methyl-1,2,4-triazole syntheses, the triazole nitrogen is protected using n-butyllithium and dibromomethane in THF/TMEDA at −78°C. After carboxylation with CO₂, the protecting group is removed via hydrogenolysis (Pd/C, H₂), enabling selective acylation at the 4-position.

Trimethylsilyl (TMS) Protection

TMS groups are introduced using trimethylchlorosilane and LDA in THF. Post-coupling, the TMS group is cleaved with tetrabutylammonium fluoride, yielding the final product in 85% purity.

Green Synthesis and Catalytic Methods

A solvent-free mechanochemical approach is employed, combining ball-milling of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid , 7-phenyl-1λ⁶,4-thiazepane-1,1-dione , and DCC for 2 hours. This method achieves 88% yield with minimal waste, outperforming solution-phase reactions. Additionally, microwave-assisted coupling reduces reaction times from 6 hours to 20 minutes .

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione?

  • Methodological Answer : The synthesis of this compound requires careful planning of reaction sequences to incorporate the thiazepane core, triazole moiety, and phenyl substituent. Key steps include:
  • Ring Formation : Cyclization of precursor amines with sulfur-containing reagents to construct the 1λ⁶,4-thiazepane-1,1-dione scaffold .
  • Functionalization : Coupling the triazole-carbonyl group via nucleophilic acyl substitution or metal-catalyzed cross-coupling reactions .
  • Protection/Deprotection : Use of temporary protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .
    Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-couplings) are critical for yield optimization.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural validation:
  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole and thiazepane rings, and assess phenyl substitution patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfone (S=O) vibrations (~1300–1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies guide the optimization of this compound’s electronic properties for enhanced biological activity?

  • Methodological Answer : DFT calculations provide insights into:
  • HOMO-LUMO Gaps : Predict charge-transfer interactions with biological targets (e.g., enzymes) .
  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., triazole N-atoms) for hydrogen bonding .
  • Conformational Analysis : Assess the flexibility of the thiazepane ring and its impact on binding affinity .
    These data can guide substitutions (e.g., electron-withdrawing groups on the phenyl ring) to modulate reactivity and target engagement.

Q. What experimental strategies are recommended to resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer : Contradictory results may arise from assay-specific variables. Strategies include:
  • Standardized Replicates : Perform triplicate experiments under controlled pH, temperature, and solvent conditions .
  • Orthogonal Assays : Compare results from enzyme inhibition assays with cell-based viability tests to confirm mechanism-specific effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and quantify variability between datasets .

Q. How can factorial design of experiments (DoE) improve the yield of critical intermediates in the synthesis pathway?

  • Methodological Answer : DoE systematically evaluates factors like temperature, stoichiometry, and catalyst loading. For example:
  • 2³ Factorial Design : Vary (1) reaction time, (2) solvent polarity, and (3) base strength to optimize cyclization steps .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify ideal conditions for carbonyl coupling .
    This approach minimizes trial-and-error experimentation and highlights non-linear relationships between parameters.

Q. What computational approaches are effective in predicting the regioselectivity of 1,2,3-triazole incorporation during cyclization steps?

  • Methodological Answer : Computational tools can predict regiochemical outcomes:
  • Molecular Dynamics (MD) Simulations : Simulate transition states to assess energy barriers for triazole formation pathways .
  • Docking Studies : Model interactions between azide and alkyne precursors to favor 1,4- over 1,5-regioisomers .
  • Machine Learning : Train models on historical reaction data to predict optimal catalysts (e.g., Cu vs. Ru) for click chemistry .

Q. How should researchers approach the comparative analysis of this compound with structural analogs lacking the 7-phenyl substitution?

  • Methodological Answer : Comparative studies should focus on:
  • Biological Activity : Test analogs in parallel assays (e.g., kinase inhibition) to evaluate the phenyl group’s role in target binding .
  • Solubility/LogP : Measure partition coefficients to assess how hydrophobicity impacts bioavailability .
  • Crystallography : Compare X-ray structures to identify conformational changes induced by phenyl removal .
    Tabulate results to highlight structure-activity relationships (SAR) for further optimization.

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